2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is known for its diverse applications in various fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-ethylhexanol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield .
Chemical Reactions Analysis
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers. Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-ethylhexanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various reagents, such as hydrogen bromide (HBr) or chlorine (Cl2).
Scientific Research Applications
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: It is utilized in the formulation of dental materials and bone cements.
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The acrylate group contains a double bond that can be activated by free radicals, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, toughness, and resistance to environmental factors .
Comparison with Similar Compounds
2-(2-Ethylhexoxy)ethyl 2-methylprop-2-enoate can be compared with other acrylates such as:
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Butyl acrylate: Used in the production of flexible and adhesive polymers.
Ethyl acrylate: Utilized in the manufacture of paints and coatings.
The uniqueness of this compound lies in its specific ester group, which imparts distinct properties such as enhanced flexibility and hydrophobicity .
Properties
CAS No. |
176983-24-7 |
---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
2-(2-ethylhexoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O3/c1-5-7-8-13(6-2)11-16-9-10-17-14(15)12(3)4/h13H,3,5-11H2,1-2,4H3 |
InChI Key |
SAXRPYBABMOZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCOC(=O)C(=C)C |
Related CAS |
176983-24-7 |
Origin of Product |
United States |
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